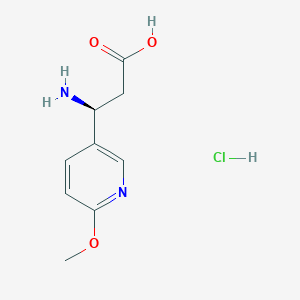

(s)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hcl

Description

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid HCl is a chiral amino acid derivative featuring a 6-methoxy-substituted pyridine ring at the β-position of the propanoic acid backbone. The compound is provided as a hydrochloride salt, enhancing its solubility in aqueous environments—a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name |

(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13;/h2-3,5,7H,4,10H2,1H3,(H,12,13);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOFMXOJCNSFKO-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the use of 6-methoxypyridin-3-ylboronic acid as a key intermediate. The synthetic route may include:

Halogen-metal exchange and borylation: This step involves the exchange of halogen atoms with metal atoms (such as lithium or magnesium) followed by borylation to introduce the boronic acid group.

Palladium-catalyzed cross-coupling: The halopyridine is then subjected to a palladium-catalyzed cross-coupling reaction with tetraalkoxydiborane or dialkoxyhydroborane to form the desired boronic acid derivative.

Amino acid coupling: The boronic acid derivative is then coupled with an appropriate amino acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of (s)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under suitable conditions.

Reduction: The amino group can be reduced to form amines or other derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the amino group may produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride is primarily studied for its potential therapeutic applications, especially in the treatment of neurological disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving glutamate receptors.

Neuroprotective Effects

Research indicates that this compound can exhibit neuroprotective properties. Studies have shown that it may help mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating glutamate signaling pathways .

Antidepressant Activity

Preliminary studies suggest that (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride may have antidepressant-like effects in animal models. This is attributed to its ability to enhance synaptic plasticity and improve mood-related behaviors .

Neuropharmacology

The compound's role in neuropharmacology is significant due to its potential to act as a modulator of synaptic transmission.

Glutamate Receptor Modulation

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride has been investigated for its ability to selectively modulate AMPA receptors, which are critical for fast synaptic transmission in the central nervous system. This modulation can lead to enhanced cognitive functions and memory formation .

Research on Synaptic Plasticity

Studies have demonstrated that this compound can facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By enhancing LTP, (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride may contribute to cognitive enhancement strategies in various neurological conditions .

Biochemical Tool

In addition to its pharmacological applications, (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride serves as a valuable biochemical tool in research laboratories.

Research Applications

This compound is utilized in various experimental setups aimed at understanding receptor dynamics and neurotransmitter interactions. It can be employed in electrophysiological studies to assess the effects on neuronal excitability and synaptic responses .

Drug Development

The structural characteristics of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride make it a candidate for further development into novel therapeutic agents targeting psychiatric and neurological disorders .

Case Studies

Mechanism of Action

The mechanism of action of (s)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in various biochemical processes. The methoxypyridine ring and amino acid moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its 6-methoxypyridin-3-yl substituent. Below is a comparative analysis with structurally related amino acids and derivatives:

Functional Implications

- Methoxypyridine vs. However, the fluoroindole’s hydrogen-bonding capacity could enhance binding to serotonin-related targets .

- HCl Salt vs. Boc Protection : The HCl salt form improves solubility for in vivo applications, whereas Boc-protected analogs (e.g., ) are more suited for synthetic intermediates in peptide chemistry .

- Aromatic vs. Aliphatic Substituents: The pyridine and indole rings () enable π-π interactions with aromatic residues in proteins, unlike aliphatic substituents (e.g., methylamino in ), which rely on hydrophobic or van der Waals interactions .

Biological Activity

(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride, also known by its CAS number 2089671-26-9, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid HCl is , with a molecular weight of 232.66 g/mol. The compound is typically presented as a white to yellow solid and has a purity of around 95% .

The biological activity of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is believed to act as an agonist at certain neurotransmitter receptors, influencing pathways related to neuroprotection and neurogenesis.

1. Antioxidant Activity

Research indicates that compounds similar to (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid exhibit significant antioxidant properties. These properties are critical in mitigating oxidative stress in various cellular models, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders .

Case Study 1: Neuroprotective Effects

In a controlled study on neuroprotection, (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid hydrochloride was administered to models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in neuronal cell death compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Cancer Cell Inhibition

Another study focused on the compound's effect on A549 lung cancer cells revealed that it could inhibit cell proliferation by inducing apoptosis. The compound's mechanism was linked to the modulation of signaling pathways involved in cell survival and death, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid HCl?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Precursor Preparation : Start with 6-methoxy-3-pyridinecarbaldehyde. React with a malonic acid derivative via Knoevenagel condensation to form the α,β-unsaturated intermediate.

Chiral Introduction : Use asymmetric hydrogenation with a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the (S)-configuration at the β-amino position .

Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during HCl salt formation. Deprotect under acidic conditions (e.g., HCl/dioxane) to yield the final hydrochloride salt .

Validation: Monitor enantiomeric excess via chiral HPLC (≥98% purity) and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Perform pH-dependent solubility studies in buffers (pH 1–7.4). Evidence from structurally similar compounds (e.g., (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid) shows high aqueous solubility (up to 410 mg/mL at pH 7.4) due to zwitterionic properties .

- Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products may include methoxy group hydrolysis or racemization; use chiral columns to detect enantiomeric shifts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential respiratory irritation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent HCl gas release .

Q. Which analytical techniques are optimal for confirming structural integrity?

- Methodological Answer :

- NMR : H NMR should show characteristic peaks: δ 8.2–8.4 ppm (pyridine-H), δ 3.9 ppm (methoxy-OCH), and δ 3.1–3.3 ppm (CH adjacent to amino group) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z 227.1 (CHNO•HCl) with isotopic pattern matching theoretical values .

Q. How can researchers assess the compound’s potential as a bioactive scaffold?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward targets like GABA receptors, leveraging structural similarities to fluorinated analogs .

- In Vitro Assays : Test in neuronal cell lines (e.g., SH-SY5Y) for modulation of neurotransmitter uptake. Compare IC values against known agonists/antagonists .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Assay Standardization : Use isogenic cell lines to control receptor expression levels. For example, HEK-293 cells transfected with human GABA subunits ensure consistent target engagement .

- Metabolite Profiling : Identify degradation products via LC-MS/MS in cell lysates. Adjust incubation times to account for metabolic instability .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Screen chiral catalysts (e.g., Jacobsen’s Mn-salen) for higher enantioselectivity (>99% ee). Monitor reaction kinetics to minimize racemization at elevated temperatures .

- Crystallization Control : Use solvent systems (e.g., ethanol/water) to preferentially crystallize the (S)-enantiomer. Characterize crystals via X-ray diffraction .

Q. What experimental designs mitigate matrix effects in bioanalytical quantification?

- Methodological Answer :

- Internal Standards : Use a deuterated analog (e.g., (S)-3-Amino-3-(6-methoxy-d-pyridin-3-yl)propanoic acid) to correct for ion suppression in LC-MS .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) improves recovery from biological matrices (plasma, CSF) .

Q. How does the methoxy group’s electronic profile influence receptor binding dynamics?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density around the methoxy group. Compare with fluorinated analogs to assess steric/electronic contributions to binding .

- SAR Studies : Synthesize derivatives (e.g., 6-ethoxy or 6-H) and measure affinity shifts via surface plasmon resonance (SPR) .

Q. What are the limitations of current stability studies, and how can they be improved?

- Methodological Answer :

- Limitations : Short-term studies (≤1 month) may miss slow degradation pathways. Organic degradation in aqueous buffers (e.g., pH 7.4 PBS) can alter matrix effects .

- Improvements : Use isotopically labeled compounds in long-term (12-month) stability studies. Implement real-time monitoring with Raman spectroscopy to detect crystalline form changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.